
(S)-dimethyl 2-aminohexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-aminohexanedioate typically involves the esterification of 2-aminoadipic acid. One common method is the reaction of 2-aminoadipic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient removal of products. The use of solid acid catalysts can also enhance the reaction efficiency and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-dimethyl 2-aminohexanedioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
(S)-dimethyl 2-aminohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of lysine and other amino acids.
Medicine: It is investigated for its potential role in metabolic pathways and disease mechanisms.
Industry: It is used in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of (S)-dimethyl 2-aminohexanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and physiological processes.
Comparaison Avec Des Composés Similaires
(S)-dimethyl 2-aminohexanedioate can be compared with other similar compounds such as:
2-aminoadipic acid: The parent compound, which lacks the ester groups.
Dimethyl 2-aminopentanedioate: A similar compound with one less carbon in the chain.
Dimethyl 2-aminobutanedioate: Another similar compound with two fewer carbons in the chain.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological pathways that are not possible with its shorter-chain analogs.
Propriétés
Numéro CAS |
157701-42-3 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
dimethyl (2S)-2-aminohexanedioate |
InChI |
InChI=1S/C8H15NO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1 |
Clé InChI |
BREIOMRLEAGJMD-LURJTMIESA-N |
SMILES isomérique |
COC(=O)CCC[C@@H](C(=O)OC)N |
SMILES canonique |
COC(=O)CCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


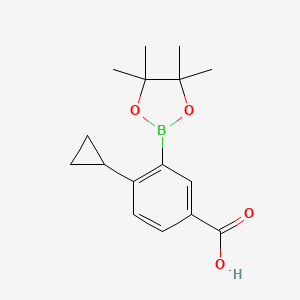
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)

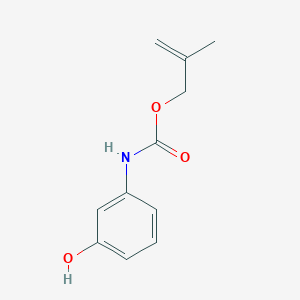
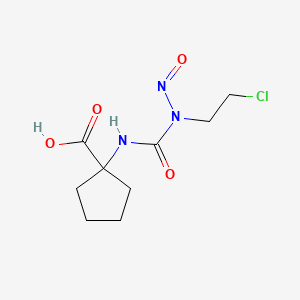

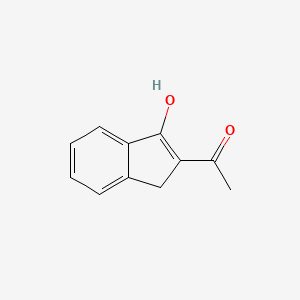

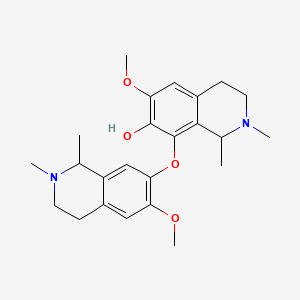
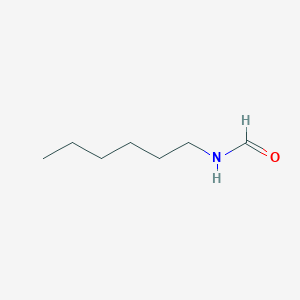
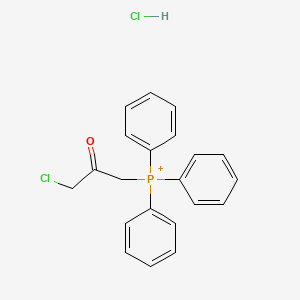
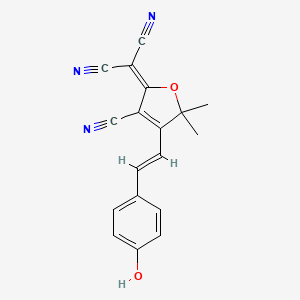
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)
